- Phenyl-sulfamoyl benzoic acids as ERAP1 modulators and preparation, World Intellectual Property Organization, , ,
Cas no 954239-15-7 ((2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER)
954239-15-7 structure
Product Name:(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Numero CAS:954239-15-7
MF:C11H15BrN2O2
MW:287.153002023697
MDL:MFCD09701256
CID:1985854
Update Time:2023-09-12
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
- (2-Amino-4-bromophenyl)carbamic acid tert-butyl ester
- tert-butyl 2-amino-4-bromophenylcarbamate
- 1,1-Dimethylethyl N-(2-amino-4-bromophenyl)carbamate (ACI)
- tert-Butyl (2-amino-4-bromophenyl)carbamate
-
- MDL: MFCD09701256
- Inchi: 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
- Chiave InChI: XHYBSLDDHZDSCI-UHFFFAOYSA-N
- Sorrisi: O=C(NC1C(N)=CC(Br)=CC=1)OC(C)(C)C
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-1g |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-5g |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-500mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-250mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-100mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 100mg |
1060.05CNY | 2021-05-08 | |
| TRC | A596725-50mg |
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester |
954239-15-7 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A596725-100mg |
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester |
954239-15-7 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A596725-500mg |
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester |
954239-15-7 | 500mg |
$ 320.00 | 2022-06-08 | ||
| eNovation Chemicals LLC | D967501-100mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 95% | 100mg |
$190 | 2024-07-28 | |
| eNovation Chemicals LLC | D967501-250mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 95% | 250mg |
$185 | 2024-07-28 |
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 17 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Zinc , Ammonium chloride Solvents: Dimethylformamide , Water ; 2 h, 80 °C
Riferimento
- Preparation of 1,2,3-triazole compound as histone deacetylase inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol , Water ; rt; 3 h, reflux
Riferimento
- Synthesis and molecular modeling studies of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity, Pharma Chemica, 2014, 6(1), 61-76
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Zinc , Ferrous sulfate heptahydrate , Ammonium chloride Solvents: Ethanol , Water ; rt → 50 °C; 3 h, 50 °C
Riferimento
- Preparation of benzodiazepinones as metabotropic glutamate receptor modulators useful in the treatment of CNS disorders, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Riferimento
- Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors, ACS Chemical Neuroscience, 2014, 5(7), 588-596
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Zinc , Ammonium chloride Solvents: Methanol , Water ; 30 min, 80 °C; 2 h, rt
Riferimento
- Design, synthesis and evaluation of anti-tumor activities of chidamide derivatives, Youji Huaxue, 2019, 39(7), 1983-1989
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ; rt → reflux; 3 h, reflux
Riferimento
- Synthesis, characterization and antibacterial evaluation of few 2,3-substituted quinoxalines, Journal of the Chilean Chemical Society, 2010, 55(4), 483-485
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Nitrogen-containing heterocyclic derivative, neuroprotective agent, and pharmaceutical composition for cancer treatment, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ; 15 min, rt
1.2 2 h, rt
1.2 2 h, rt
Riferimento
- Synthesis of 2-Alkoxy/Thioalkoxy Benzo[d]imidazoles and 2-Thione Benzo[d]imidazoles via a Phase-Based, Chemoselective Reaction, ACS Combinatorial Science, 2017, 19(12), 738-747
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Iron Solvents: Acetic acid ; rt; 30 min, reflux
Riferimento
- Heteroaryl compounds as metabotropic glutamate receptor negative allosteric modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 72 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 48 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.4 Reagents: Zinc , Ammonium chloride Solvents: Dimethylformamide , Water ; 30 min, 80 °C; 2 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 48 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.4 Reagents: Zinc , Ammonium chloride Solvents: Dimethylformamide , Water ; 30 min, 80 °C; 2 h, rt
Riferimento
- Benzimidazole derivatives, method for the production thereof, their use as FXR agonists and pharmaceutical preparations containing the same, World Intellectual Property Organization, , ,
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Raw materials
- Di-tert-butyl dicarbonate
- N-(4-Bromo-2-nitrophenyl)carbamic Acid tert-Butyl Ester
- 4-Bromo-2-nitroaniline
- 4-Bromobenzene-1,2-diamine
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Preparation Products
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:954239-15-7)(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Numero d'ordine:A1046267
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:21
Prezzo ($):1082.0
Email:sales@amadischem.com
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Letteratura correlata
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:954239-15-7)(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Purezza:99%
Quantità:5g
Prezzo ($):1082.0